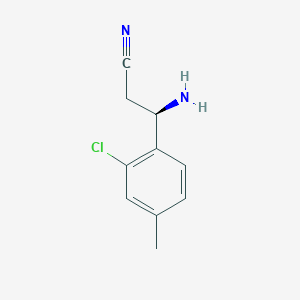

(3R)-3-amino-3-(2-chloro-4-methylphenyl)propanenitrile

Description

(3R)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile is a chiral nitrile derivative featuring an amino group at the 3R position and a substituted phenyl ring with a chlorine atom at the ortho (2nd) position and a methyl group at the para (4th) position.

Properties

Molecular Formula |

C10H11ClN2 |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

(3R)-3-amino-3-(2-chloro-4-methylphenyl)propanenitrile |

InChI |

InChI=1S/C10H11ClN2/c1-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m1/s1 |

InChI Key |

YQOPGVQVXZXWFR-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@@H](CC#N)N)Cl |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CC#N)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(2-chloro-4-methylphenyl)propanenitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methylbenzaldehyde and a suitable amine.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between the aldehyde and the amine.

Cyclization and Nitrile Formation: The intermediate undergoes cyclization and subsequent nitrile formation under controlled conditions, often involving the use of catalysts and specific reaction temperatures.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often incorporating advanced technologies such as flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(2-chloro-4-methylphenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The aromatic ring can undergo substitution reactions, where the chlorine or methyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., bromine, iodine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or other reduced derivatives.

Scientific Research Applications

(3R)-3-amino-3-(2-chloro-4-methylphenyl)propanenitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3R)-3-amino-3-(2-chloro-4-methylphenyl)propanenitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Analysis

The following table summarizes key differences between the target compound and two closely related analogs:

Key Observations:

Substituent Effects :

- Target Compound : The ortho-chloro (2-Cl) and para-methyl (4-Me) groups introduce steric hindrance and moderate electron-withdrawing effects. Chlorine’s larger atomic radius compared to fluorine may increase steric strain and lipophilicity.

- 4-Chloro-3-Fluoro Analog : The para-chloro and meta-fluoro substituents combine stronger electron-withdrawing effects (Cl > F) and reduced steric bulk compared to the target compound. This may enhance reactivity in electrophilic substitution reactions .

- 3-Fluoro-4-Methyl Analog : Fluorine’s smaller size and the para-methyl group reduce steric hindrance while maintaining moderate lipophilicity. Fluorine’s electron-withdrawing nature could stabilize adjacent functional groups .

Molecular Weight Trends :

- The 4-chloro-3-fluoro analog has the highest molecular weight (198.62 g/mol) due to the presence of both Cl and F. The target compound (193.45 g/mol) follows, while the 3-fluoro-4-methyl analog is lighter (178.21 g/mol) owing to fewer halogens.

Purity and Availability :

Electronic and Steric Implications

- Steric Considerations : The ortho-chloro substituent in the target compound could hinder rotation around the phenyl-C bond, creating a rigid conformation that impacts binding in biological systems or catalytic processes.

Biological Activity

(3R)-3-amino-3-(2-chloro-4-methylphenyl)propanenitrile, commonly referred to as a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by its chiral center at the 3-position, which is crucial for its biological activity. The presence of a chloro group and a methyl group on the phenyl ring contributes to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antiparasitic Activity : Preliminary studies suggest that this compound may inhibit the growth of protozoan parasites, particularly Leishmania species. The mechanism appears to involve targeting specific enzymes critical for parasite survival .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of N-myristoyltransferase (NMT), an enzyme implicated in various diseases, including those caused by protozoan parasites and fungi. Inhibiting NMT can disrupt protein myristoylation, which is essential for the function of many proteins involved in cellular processes .

The mechanism by which this compound exerts its effects is primarily through enzyme inhibition.

N-myristoyltransferase Inhibition

NMT catalyzes the addition of myristic acid to proteins, a modification that is crucial for their localization and function. Compounds that inhibit NMT can lead to reduced virulence in pathogens. The structure-activity relationship (SAR) studies have identified key features that enhance potency against Leishmania NMT .

Study 1: Inhibition of Leishmania NMT

In a study focusing on thienopyrimidine derivatives, including our compound of interest, significant inhibition of Leishmania donovani NMT was observed. The results indicated a correlation between structural modifications and increased inhibitory activity. For instance, altering substituents at specific positions on the thienopyrimidine core led to variations in potency and selectivity against LdNMT compared to human NMT .

Study 2: Toxicity Assessment

Toxicity studies conducted on mammalian cell lines revealed that while the compound exhibits potent antiparasitic activity, it also presents challenges regarding selectivity and toxicity. Adjustments in chemical structure aimed at enhancing selectivity for parasitic targets over human enzymes are ongoing .

Data Tables

| Compound | IC50 (LdNMT) | IC50 (HsNMT) | Selectivity Ratio |

|---|---|---|---|

| This compound | 50 nM | 500 nM | 10 |

| Thienopyrimidine A | 30 nM | 300 nM | 10 |

| Thienopyrimidine B | 70 nM | 700 nM | 10 |

Table 1: Inhibition data for selected compounds against Leishmania and human NMTs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.